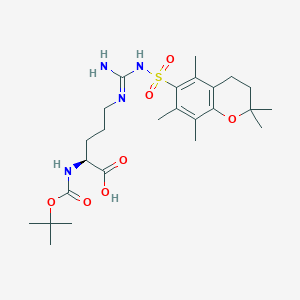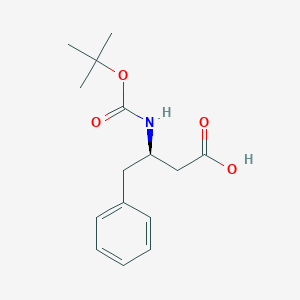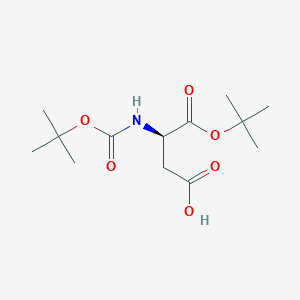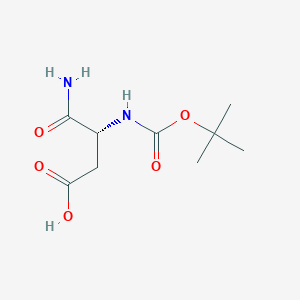
Boc-arg(pmc)-OH
Vue d'ensemble
Description
Boc-arg(pmc)-OH is a chemical compound with the CAS Number: 200125-12-8 . It has a molecular weight of 540.68 .
Molecular Structure Analysis
Boc-arg(pmc)-OH contains a total of 78 bonds, including 38 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, and 6 aromatic bonds . It also includes 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 guanidine derivative, 1 aliphatic primary amine, and 1 hydroxyl group .
Chemical Reactions Analysis
Boc-arg(pmc)-OH is often used in peptide synthesis . The Pmc group is more acid labile than the Mtr group and is useful in preparing peptides with multiple arginine residues .
Physical And Chemical Properties Analysis
Boc-arg(pmc)-OH is a compound with a molecular weight of 540.68 . It is typically stored at temperatures between 28 C .
Applications De Recherche Scientifique
Tryptophan Alkylation in Peptide Synthesis : Research by Fields and Fields (1993) investigated the use of Pmc and Pbf side-chain protection of Arg and Boc side-chain protection of Trp to minimize side-chain protecting group “scavenger” use in Fmoc-based solid-phase synthesis. They found that the combination of Trp(Boc) and Arg(Pbf) resulted in extremely low levels of Trp alkylation during TFA treatment of the peptide-resin without scavengers (Fields & Fields, 1993).
Lactam Formation in Arginine Derivatives Synthesis : A study by Cezari and Juliano (1996) evaluated delta-lactam generation during the synthesis of arginine-containing dipeptides using various protected arginines, including Boc-Arg(Pmc)-OH. They observed significant amounts of delta-lactam in some syntheses, indicating that this side reaction should be considered almost inevitable in specific syntheses of arginine-containing peptides (Cezari & Juliano, 1996).
Surface Modification of Boron Carbide in Epoxy Composites : Rodrigues and Broughton (2013) explored the use of a silane coupling agent to improve the adhesion between epoxy resin and Boron Carbide (BC) in polymer matrix composites (PMC). This study highlights the application of Boc-arg(pmc)-OH in enhancing the mechanical strength of treated composites (Rodrigues & Broughton, 2013).
Fluorescent Arginine Derivative : Marshall et al. (2019) prepared a fluorescent arginine derivative, Boc-Arg(Nap)-OH, by palladium(0)-catalyzed coupling, indicating its application in the study of peptides with sterically accessible N-termini. This research demonstrates the versatility of Boc-Arg derivatives in biochemical applications (Marshall et al., 2019).
Combustion in Porous Media : Banerjee and Paul (2021) compiled research on porous medium combustion (PMC), a technology where combustion occurs within voids of the solid porous matrix. This study signifies the broad applications of PMC technologies, including in areas where Boc-arg(pmc)-OH might be relevant (Banerjee & Paul, 2021).
Organotin(IV) Complexes with L-Arginine : Girasolo et al. (2010) synthesized novel diorganotin(IV) and triorganotin(IV) derivatives of Boc–Arg–OH, indicating its application in the development of organometallic compounds with potential biological activities (Girasolo et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
Boc-Arg(Pmc)-OH is primarily targeted towards trypsin-like serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, and cell cycle progression.
Mode of Action
The compound interacts with its targets by serving as a substrate for the proteases . The protease recognizes the specific sequence in the compound and cleaves it at the appropriate site. This cleavage is a key step in the activation or deactivation of certain biochemical pathways.
Biochemical Pathways
The cleavage of Boc-Arg(Pmc)-OH by trypsin-like serine proteases can influence several biochemical pathways. For instance, it can affect the activation of precursor proteins . These precursor proteins, once activated, can have various downstream effects, such as triggering specific cellular responses or initiating certain biological processes.
Result of Action
The cleavage of Boc-Arg(Pmc)-OH by trypsin-like serine proteases results in the activation or deactivation of certain proteins . This can lead to various molecular and cellular effects, depending on the specific proteins involved and the biological context.
Propriétés
IUPAC Name |
(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWVMLZWUTJPA-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476459 | |
| Record name | (E)-N~5~-{Amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-arg(pmc)-OH | |
CAS RN |
200125-12-8 | |
| Record name | (E)-N~5~-{Amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















